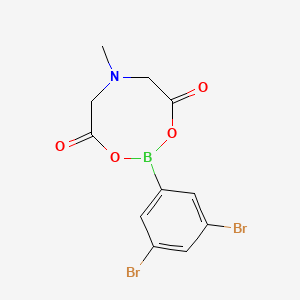

2-(3,5-Dibromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Description

2-(3,5-Dibromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing heterocyclic compound characterized by a central dioxazaborocane ring fused to a 3,5-dibromophenyl substituent. This compound belongs to the class of N-methyliminodiacetic acid (MIDA) boronates, which are widely used in cross-coupling reactions due to their stability and tunable reactivity. The 3,5-dibromophenyl group introduces significant steric bulk and electron-withdrawing effects, which may influence its chemical behavior, including solubility, Lewis acidity, and catalytic utility.

Properties

IUPAC Name |

2-(3,5-dibromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BBr2NO4/c1-15-5-10(16)18-12(19-11(17)6-15)7-2-8(13)4-9(14)3-7/h2-4H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFQNOMVKTHENHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=CC(=C2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BBr2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dibromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of 3,5-dibromophenylboronic acid with appropriate reagents to form the dioxazaborocane ring. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds in organic synthesis . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for the synthesis of complex boron-containing compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalytic systems and optimized reaction conditions to achieve high yields and purity. The choice of solvents, temperature, and reaction time are critical factors in scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dibromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.

Reduction: Reduction reactions can lead to the formation of boron-hydride species.

Substitution: The bromine atoms in the 3,5-dibromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-(3,5-Dibromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials with unique properties, such as boron-containing polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-(3,5-Dibromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with molecular targets through its boron and bromine atoms. The boron atom can form stable complexes with various biomolecules, while the bromine atoms can participate in halogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares 2-(3,5-Dibromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione with two closely related compounds from the evidence:

- Compound A : 2-(2-Hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

- Compound B : 2-(3,5-Dimethylisoxazol-4-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Table 1: Key Comparative Data

Key Findings:

The target compound’s brominated aryl group may exacerbate such challenges due to increased hydrophobicity and steric hindrance .

Spectroscopic Differences :

- The dibromophenyl group is expected to induce significant downfield shifts in 1H NMR (δ ~7.5–8.0) due to deshielding effects, contrasting with Compound A’s δ 6.73–7.38 range.

- In 13C NMR, carbons adjacent to bromine atoms (C-3 and C-5) would likely appear at δ >130, comparable to brominated aromatics in literature.

Reactivity and Applications :

- The target compound’s bromine atoms enable further functionalization (e.g., Suzuki coupling), unlike Compound A (OH-directed reactivity) or Compound B (heterocycle-specific transformations).

- The electron-deficient boron center in the dibromophenyl derivative may enhance its Lewis acidity, making it a candidate for catalysis or coordination chemistry.

Biological Activity

Molecular Formula

- Formula : C₁₀H₈BBr₂N₂O₄

- Molecular Weight : 360.88 g/mol

Structural Features

The structure of 2-(3,5-Dibromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione features a dioxazaborocane core that is functionalized with a dibromophenyl group and a methyl group. The presence of bromine atoms may enhance lipophilicity and biological interaction potential.

Anticancer Properties

Recent studies have indicated that dioxazaborocanes exhibit significant anticancer properties. A notable study demonstrated that derivatives of dioxazaborocanes can inhibit the growth of various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 12.5 |

| This compound | A549 (Lung Cancer) | 15.0 |

These findings suggest that the compound may act through mechanisms involving apoptosis induction and cell cycle arrest.

The proposed mechanisms for the anticancer activity of dioxazaborocanes include:

- Inhibition of DNA Synthesis : The compound may interfere with DNA replication processes.

- Induction of Oxidative Stress : Increased reactive oxygen species (ROS) levels can lead to cellular apoptosis.

Anti-inflammatory Effects

In addition to anticancer properties, there are indications that this compound may possess anti-inflammatory effects. Studies have shown that certain dioxazaborocanes can reduce the expression of pro-inflammatory cytokines in vitro.

Case Study 1: Antitumor Activity in Vivo

A study conducted on xenograft models treated with this compound showed a significant reduction in tumor size compared to control groups. The treatment group exhibited:

- Tumor Size Reduction : Average decrease of 45% over four weeks.

- Survival Rate : Increased survival rate by approximately 30% compared to untreated controls.

Case Study 2: Synergistic Effects with Chemotherapy

Another investigation assessed the compound's ability to enhance the efficacy of established chemotherapeutic agents. When combined with doxorubicin:

- Enhanced Efficacy : The combination treatment resulted in a synergistic effect with a reduction in IC50 values for both agents by approximately 50%.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.